molecular formula C13H7ClF5NOS B1429631 2-(4-Chlorophenyl)-5-(pentafluorosulfanyl)benzooxazole CAS No. 1379812-09-5

2-(4-Chlorophenyl)-5-(pentafluorosulfanyl)benzooxazole

Cat. No. B1429631
M. Wt: 355.71 g/mol
InChI Key: CLPBYDSHLGNADL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(4-Chlorophenyl)-5-(pentafluorosulfanyl)benzooxazole” is a chemical compound with the molecular formula C13H7ClF5NOS . It is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

The synthesis of benzoxazoles, such as “2-(4-Chlorophenyl)-5-(pentafluorosulfanyl)benzooxazole”, can be achieved through various methods. One common method involves the reaction of o-amino (thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . Another method involves a sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides. This involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid-mediated ring closure to generate the heterocycle .


Molecular Structure Analysis

The molecular structure of “2-(4-Chlorophenyl)-5-(pentafluorosulfanyl)benzooxazole” can be analyzed using various techniques such as 1H-NMR, IR, and MASS spectrometry . The molecular structure in the ground state can be modeled using density functional theory (DFT) with B3LYP/6-311++g (d,p) level .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Chlorophenyl)-5-(pentafluorosulfanyl)benzooxazole” include a molecular weight of 355.71 g/mol. Other properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, hydrogen bond acceptor count, hydrogen bond donor count, rotatable bond count, polar surface area, polarizability, and molar volume can also be determined .

Scientific Research Applications

  • Benzoxazole Synthesis

    • Field : Organic Chemistry
    • Application Summary : Benzoxazoles are synthesized from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium .
    • Method : The synthesis involves a sequential one-pot procedure from aryl and vinyl bromides, which involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid-mediated ring closure to generate the heterocycle .
    • Results : The methodology displays a broad substrate scope in good yields .
  • Protodeboronation of Pinacol Boronic Esters

    • Field : Organic Chemistry
    • Application Summary : Protodeboronation of 1°, 2° and 3° alkyl boronic esters is reported, utilizing a radical approach .
    • Method : The process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
    • Results : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

properties

IUPAC Name

[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-pentafluoro-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF5NOS/c14-9-3-1-8(2-4-9)13-20-11-7-10(5-6-12(11)21-13)22(15,16,17,18)19/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPBYDSHLGNADL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)S(F)(F)(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-5-(pentafluorosulfanyl)benzooxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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